BenchChemオンラインストアへようこそ!

3,6-Dibromopyridazine

Medicinal Chemistry Agrochemical Synthesis Heterocycle Functionalization

3,6-Dibromopyridazine outperforms its chloro analog: weaker C–Br bonds enable faster Pd couplings (Suzuki, Buchwald-Hartwig, Negishi) under mild conditions with broad functional group tolerance. Symmetrical 3,6-disubstitution allows sequential, orthogonal functionalization—ideal for SAR libraries. Grignard exchange proceeds at 0°C–RT, eliminating cryogenic equipment. Supplied at ≥98% purity with CoA. Choose it for scalable, reproducible pyridazine chemistry.

Molecular Formula C4H2Br2N2
Molecular Weight 237.88 g/mol
CAS No. 17973-86-3
Cat. No. B094444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromopyridazine
CAS17973-86-3
Molecular FormulaC4H2Br2N2
Molecular Weight237.88 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1Br)Br
InChIInChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H
InChIKeyVQAFMTSSCUETHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromopyridazine (CAS 17973-86-3): A Strategic Pyridazine Building Block for Cross-Coupling and Heterocycle Synthesis


3,6-Dibromopyridazine (CAS 17973-86-3) is a symmetrically brominated heterocyclic compound belonging to the pyridazine (1,2-diazine) class, with molecular formula C₄H₂Br₂N₂ and molecular weight 237.88 g/mol [1]. The compound exists as a white to pale yellow crystalline solid with a melting point of 117–121°C, and is typically supplied at purities ranging from 97% to ≥98% (GC) by commercial vendors . Its structural hallmark is the presence of two bromine atoms at the 3- and 6-positions of the electron-deficient pyridazine ring, which confers distinct reactivity in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2]. As a versatile intermediate, it enables sequential functionalization for the construction of pharmaceuticals, agrochemicals, and functional organic materials .

Why 3,6-Dibromopyridazine Cannot Be Substituted by 3,6-Dichloropyridazine or Other Pyridazine Analogs in Key Synthetic Workflows


Generic substitution among 3,6-dihalopyridazines fails because the halogen identity fundamentally governs reaction kinetics, selectivity, and practical synthetic utility. While both 3,6-dibromopyridazine and 3,6-dichloropyridazine share the same pyridazine scaffold, the C–Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C–Cl bond (~397 kJ/mol), rendering the bromo derivative substantially more reactive in oxidative addition steps central to Pd-catalyzed cross-couplings and in nucleophilic aromatic substitution (SNAr) [1]. This reactivity differential is not a matter of degree but of practical feasibility: the chloro analog may require forcing conditions, extended reaction times, or specialized catalysts that compromise yield, functional group tolerance, or scalability [2]. Furthermore, the symmetrical 3,6-disubstitution pattern differentiates this compound from regioisomeric monobromopyridazines (e.g., 3-bromo- or 4-bromopyridazine), which lack the capacity for orthogonal sequential functionalization—a critical capability for constructing complex molecular architectures via iterative cross-coupling [3].

Quantitative Evidence Guide: Differentiated Performance of 3,6-Dibromopyridazine Relative to Key Comparators


Enhanced Reactivity in Nucleophilic Displacement: 3,6-Dibromopyridazine vs. 3,6-Dichloropyridazine

3,6-Dibromopyridazine exhibits markedly higher reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to its direct chloro analog, 3,6-dichloropyridazine. The literature explicitly states that 3,6-dibromopyridazine 'is much more reactive than the corresponding dichloropyridazine and may be used to advantage' in synthetic transformations [1]. This enhanced reactivity stems from the lower bond dissociation energy of C–Br versus C–Cl, facilitating oxidative addition to palladium catalysts and lowering activation barriers for nucleophilic attack [2]. In the synthesis of the antibacterial candidate 3-sulfanilamido-6-methoxypyridazine, the bromo derivative enables sequential mono-amination followed by methoxylation under practical conditions—a transformation pathway that would proceed with significantly lower efficiency using the chloro analog due to its attenuated electrophilicity [1]. This reactivity advantage translates directly to reduced reaction times, milder temperature requirements, and higher overall process yields in medicinal chemistry workflows [2].

Medicinal Chemistry Agrochemical Synthesis Heterocycle Functionalization

Synthetic Utility in Grignard Reagent Formation: Room-Temperature Stability Advantage

In the pyridazine series, 3,6-dibromopyridazine and related brominated pyridazines enable halogen-magnesium exchange to generate stable Grignard reagents at 0°C or room temperature, contrasting sharply with the inherent instability of lithio-diazine derivatives that require cryogenic conditions (<−50°C) [1]. This temperature differential is operationally significant: Grignard reagents derived from bromopyridazines remain stable at ≥0°C, whereas lithio-pyridazines undergo rapid decomposition unless maintained below −50°C [1]. The method employs i-PrMgCl or PhMgBr for halogen-metal exchange and achieves acceptable yields with diverse electrophiles without specialized low-temperature equipment [1]. This stability window enables broader accessibility for laboratories lacking cryogenic infrastructure and reduces the risk of thermal runaway during scale-up. While 3,6-dibromopyridazine serves as a representative substrate, the method's success hinges on the presence of bromine substituents—chloro analogs exhibit insufficient reactivity toward magnesium exchange under these mild conditions, necessitating alternative metallation strategies [1].

Organometallic Chemistry C–C Bond Formation Diazine Functionalization

Well-Defined Physical Properties and Commercial Purity Standards for Reproducible Synthesis

3,6-Dibromopyridazine is commercially available with well-characterized and tightly specified physical properties that ensure batch-to-batch reproducibility in synthetic workflows. Multiple reputable vendors supply the compound with a minimum GC purity of ≥98.0%, and a melting point range of 117.0–121.0°C . Alternative supply grades include 97% purity (Thermo Scientific Alfa Aesar, Bidepharm) and 97+% (Maybridge), providing procurement flexibility based on specific application requirements . The narrow melting point specification (±2°C from the reported 118–119°C literature value) serves as a practical indicator of isomeric purity and the absence of significant contaminants that could compromise sensitive catalytic reactions [1]. In contrast, less common pyridazine regioisomers (e.g., 4-bromopyridazine) lack the same breadth of commercial availability and standardized purity specifications, complicating procurement and method transfer . Additionally, the compound's spectroscopic fingerprint is documented in reference databases (NMR, InChIKey VQAFMTSSCUETHA-UHFFFAOYSA-N), facilitating unambiguous identity verification [2].

Quality Control Procurement Specification Analytical Chemistry

Differentiated Positional Reactivity: Orthogonal Functionalization via Sequential C–Br Bond Activation

The symmetrical 3,6-dibromo substitution pattern of 3,6-dibromopyridazine confers a critical synthetic advantage over mono-brominated pyridazine regioisomers (e.g., 3-bromopyridazine or 4-bromopyridazine) by enabling orthogonal, sequential functionalization of two distinct positions on the pyridazine ring [1]. The two C–Br bonds, while chemically equivalent in the parent compound, can be differentiated through careful control of stoichiometry, catalyst selection, or reaction sequence, allowing for the introduction of two different substituents at the 3- and 6-positions [1]. This orthogonal reactivity is foundational to constructing unsymmetrically substituted pyridazine derivatives for structure-activity relationship (SAR) studies in medicinal chemistry and for designing push-pull chromophores in materials science [2]. Mono-bromopyridazines, by contrast, offer only a single point of diversification, severely limiting the accessible chemical space. The patent literature explicitly notes that 'either or both [halogen groups] may readily be replaced,' underscoring the controllable, stepwise activation that distinguishes the 3,6-dibromo scaffold from regioisomeric alternatives [1].

Sequential Cross-Coupling Medicinal Chemistry Divergent Synthesis

Validated Application in Organic Electronic Materials: OLED and Solar Cell Device Fabrication

3,6-Dibromopyridazine has been explicitly claimed as a synthetic precursor for novel compounds used in organic electronic materials, specifically in organic electroluminescent devices (OLEDs) and organic solar cells [1]. The patent literature describes compounds derived from or structurally related to 3,6-dibromopyridazine that, when incorporated into OLED devices, demonstrate 'good luminous efficiency and excellent life property of material,' enabling the manufacture of OLEDs with 'very good operation life' [1]. The electron-deficient pyridazine core, coupled with the ability to install extended π-conjugated systems via sequential cross-coupling at the 3- and 6-positions, makes this scaffold valuable for tuning the HOMO-LUMO gap and charge transport properties of organic semiconductors . While other pyridazine halides (e.g., 3,6-dichloropyridazine) can theoretically serve similar roles, the superior reactivity of the bromo derivative in Pd-catalyzed couplings facilitates the efficient construction of complex aryl- and heteroaryl-extended architectures with higher yields and fewer side reactions [2].

Organic Electronics OLED Materials Conjugated Polymers

Quantitative Synthetic Yield Comparison: POBr₃ vs. PCl₃/Br₂ Routes to 3,6-Dibromopyridazine

The synthesis of 3,6-dibromopyridazine can be achieved via two distinct halogenation routes from 3,6-dioxohexahydropyridazine (maleic hydrazide): reaction with phosphorus oxybromide (POBr₃) or reaction with phosphorus trichloride/bromine (PCl₃/Br₂). The POBr₃ route yields >50% isolated product under standard conditions (70–80°C, 2 hours), with yields further enhanced by the addition of elemental bromine (1.5 parts) [1]. In contrast, the alternative PCl₃/Br₂ method, while synthetically viable, produces 'inferior yields' [1]. This yield differential directly impacts procurement and production economics: for laboratories preparing 3,6-dibromopyridazine in-house from inexpensive maleic hydrazide, the choice of halogenating agent determines material efficiency and waste generation. The reported melting point of recrystallized material (118–119°C) serves as a benchmark for purity assessment regardless of synthetic origin [1].

Process Chemistry Heterocycle Synthesis Halogenation

Optimal Application Scenarios for 3,6-Dibromopyridazine: Where Scientific and Industrial Users Derive Maximum Value


Sequential Cross-Coupling for Medicinal Chemistry SAR Exploration

3,6-Dibromopyridazine is optimally deployed in medicinal chemistry programs requiring the rapid generation of unsymmetrical 3,6-disubstituted pyridazine libraries for structure-activity relationship (SAR) studies. The compound's two reactive C–Br bonds enable sequential Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings, allowing chemists to independently vary substituents at the 3- and 6-positions without the need for protecting group strategies [1]. The higher reactivity of the bromo derivative relative to the chloro analog permits milder reaction conditions (lower temperatures, shorter times) and broader functional group tolerance, which is critical when coupling partners contain sensitive moieties common in drug-like molecules [2]. This orthogonal functionalization capability directly supports the synthesis of biologically active pyridazine-containing scaffolds, including those targeting enzyme inhibition and receptor modulation, as documented in pharmaceutical intermediate applications .

Room-Temperature Organometallic Functionalization in Academic and Process Laboratories

3,6-Dibromopyridazine is a strategic choice for laboratories seeking to functionalize the pyridazine scaffold via organometallic intermediates without investing in cryogenic infrastructure. As demonstrated in the diazine Grignard methodology, bromopyridazines undergo halogen-magnesium exchange at 0°C or room temperature to generate stable Grignard reagents, in stark contrast to lithio-pyridazines that require temperatures below −50°C [3]. This operational temperature advantage reduces equipment costs, simplifies experimental procedures, and improves safety during scale-up. The method is particularly valuable for academic research groups, process chemistry teams, and contract research organizations where access to specialized low-temperature reactors may be limited. The resulting Grignard intermediates react with a diverse array of electrophiles, providing a versatile platform for C–C bond formation on the pyridazine core [3].

Organic Electronics Materials Development: OLED and OPV Precursor Synthesis

3,6-Dibromopyridazine serves as a validated building block for constructing extended π-conjugated systems used in organic electronic devices. The electron-deficient pyridazine core, when coupled with electron-rich aryl or heteroaryl substituents via Pd-catalyzed cross-coupling at the 3- and 6-positions, enables fine-tuning of frontier orbital energies and charge transport properties [4]. Patent literature explicitly claims compounds derived from or structurally related to this scaffold as materials for organic electroluminescent devices (OLEDs) and organic solar cells, with demonstrated 'good luminous efficiency and excellent life property' and 'very good operation life' in fabricated devices [5]. Materials science research groups developing next-generation display technologies or organic photovoltaics should prioritize 3,6-dibromopyridazine over less reactive halogenated pyridazine alternatives to maximize synthetic efficiency and final material performance [2].

High-Reproducibility Synthesis Requiring Consistent Quality and Analytical Traceability

3,6-Dibromopyridazine is the preferred choice for regulated or high-reproducibility synthetic workflows where batch-to-batch consistency is non-negotiable. The compound is supplied by multiple established vendors with rigorously controlled purity specifications (≥98.0% GC) and well-documented physical properties including a narrow melting point range (117–121°C) . Certificates of Analysis (CoA) with supporting analytical data (GC, NMR, HPLC) are routinely available, enabling full traceability from procurement through final product characterization . This quality infrastructure supports method transfer between research sites, process validation in contract manufacturing, and compliance with publication or patent requirements for compound characterization. In contrast, less common pyridazine regioisomers lack comparable commercial maturity and analytical documentation, introducing unnecessary risk and variability into sensitive synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dibromopyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.